molecular formula C11H14ClN3 B1521540 N-(2-aminoethyl)quinolin-2-amine hydrochloride CAS No. 858027-08-4

N-(2-aminoethyl)quinolin-2-amine hydrochloride

Cat. No. B1521540
CAS RN: 858027-08-4
M. Wt: 223.7 g/mol
InChI Key: WRDCMVCKMYZNAH-UHFFFAOYSA-N
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Description

“N-(2-aminoethyl)quinolin-2-amine hydrochloride” is a versatile chemical compound used in scientific research. It is a quinoline derivative, and quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry .


Synthesis Analysis

Quinoline and its analogues have a wide range of synthesis protocols reported in the literature. Some well-known classical synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

The molecular formula of quinoline, a core structure in “N-(2-aminoethyl)quinolin-2-amine hydrochloride”, is C9H7N . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .


Chemical Reactions Analysis

Quinoline and its derivatives have shown substantial biological activities . Various synthesis protocols have been reported for the construction of this scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .

Scientific Research Applications

Anticancer Activity

Quinoline derivatives, including N-(2-aminoethyl)quinolin-2-amine hydrochloride , have been identified as potential anticancer agents. They exhibit activity against various cancer cell lines by interfering with cell proliferation and inducing apoptosis. The quinoline moiety is a common feature in many pharmacologically active compounds due to its ability to interact with biological targets .

Antioxidant Properties

These compounds also display significant antioxidant properties. By scavenging free radicals and reducing oxidative stress, they can contribute to the prevention of diseases caused by oxidative damage, including neurodegenerative disorders .

Anti-Inflammatory Uses

The anti-inflammatory potential of quinoline derivatives is well-documented. They can inhibit the production of pro-inflammatory cytokines and mediators, which makes them valuable in the treatment of chronic inflammatory diseases .

Antimalarial Applications

Quinoline-based compounds have a long history of use in antimalarial drugs. Their mechanism involves the inhibition of hemozoin formation in the malaria parasite, which is crucial for its survival .

Anti-SARS-CoV-2 (COVID-19)

Recent studies have explored the use of quinoline derivatives as anti-SARS-CoV-2 agents. They may work by inhibiting viral entry or replication, offering a potential therapeutic avenue for COVID-19 treatment .

Antituberculosis Potential

Tuberculosis remains a major global health challenge, and quinoline derivatives have shown promise in combating Mycobacterium tuberculosis. Their action mechanism may involve the disruption of bacterial cell wall synthesis or interfering with the energy metabolism of the bacteria .

Future Directions

Quinoline and its derivatives have shown substantial biological activities, and there are different techniques for their synthesis . The development of new methods for the preparation of such fused heterocycles and the improvement of existing synthetic methods represents an urgent challenge . Therefore, “N-(2-aminoethyl)quinolin-2-amine hydrochloride” and its derivatives could be a promising area for future research.

properties

IUPAC Name

N'-quinolin-2-ylethane-1,2-diamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3.ClH/c12-7-8-13-11-6-5-9-3-1-2-4-10(9)14-11;/h1-6H,7-8,12H2,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRDCMVCKMYZNAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)NCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-aminoethyl)quinolin-2-amine hydrochloride

Synthesis routes and methods

Procedure details

Tert-butyl N-[2-(2-quinolylamino)ethyl]carbamate (137 mg, 0.44 mmol) was dissolved in a mixture of DCM (6 ml) and trifluoroacetic acid (2 ml) and left standing at room temperature for one hour. The volatiles were removed under reduced pressure, the residue was dissolved in THF and evaporated to dryness under reduced pressure. The residue was dissolved in THF and the product was precipitated by the addition of HCl in dioxane (4N). The precipitate was removed by filtration, washed several times with THF and dried under reduced pressure to yield 55 mg of a solid (0.226 mmol, 56%) that was used directly in the next step.
Quantity
137 mg
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Yield
56%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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